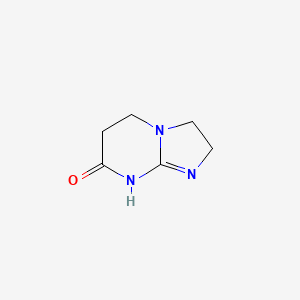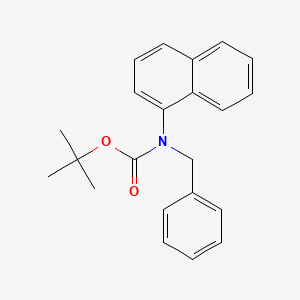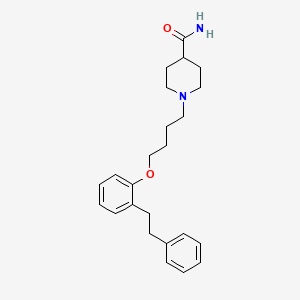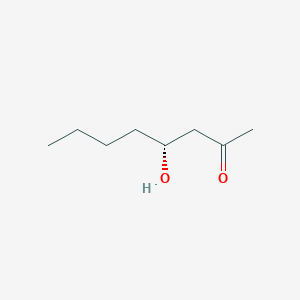
Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro- is a heterocyclic compound that features a fused imidazole and pyrimidine ring system. Compounds with such structures are of significant interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Amino Ketones: This method involves the reaction of amino ketones with formamide or other suitable reagents under acidic or basic conditions.
Condensation Reactions: Condensation of 2-aminopyrimidine with α-haloketones or α-haloesters can lead to the formation of the imidazo-pyrimidine ring system.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure Control: Fine-tuning temperature and pressure to achieve optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro- can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups attached to the ring system.
Reduction: Reduction reactions can lead to the formation of different hydrogenated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the ring system.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkyl halides, or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical synthesis.
Mecanismo De Acción
The mechanism of action of imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused ring system with similar properties.
Pyrimidinone Derivatives: Compounds with a pyrimidinone core structure.
Benzimidazole: A related heterocyclic compound with a fused benzene and imidazole ring.
Uniqueness
Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro- is unique due to its specific ring fusion and the presence of tetrahydro groups, which may impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
65658-61-9 |
|---|---|
Fórmula molecular |
C6H9N3O |
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
3,5,6,8-tetrahydro-2H-imidazo[1,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C6H9N3O/c10-5-1-3-9-4-2-7-6(9)8-5/h1-4H2,(H,7,8,10) |
Clave InChI |
NPNNVRKSQJUBSU-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCN=C2NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)


![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)




